3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride 3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220018-10-9
VCID: VC2687919
InChI: InChI=1S/C15H23NO.ClH/c1-12(2)14-7-3-4-8-15(14)17-11-13-6-5-9-16-10-13;/h3-4,7-8,12-13,16H,5-6,9-11H2,1-2H3;1H
SMILES: CC(C)C1=CC=CC=C1OCC2CCCNC2.Cl
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol

3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride

CAS No.: 1220018-10-9

Cat. No.: VC2687919

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride - 1220018-10-9

Specification

CAS No. 1220018-10-9
Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
IUPAC Name 3-[(2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO.ClH/c1-12(2)14-7-3-4-8-15(14)17-11-13-6-5-9-16-10-13;/h3-4,7-8,12-13,16H,5-6,9-11H2,1-2H3;1H
Standard InChI Key RINZWNZWOHYRDW-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OCC2CCCNC2.Cl
Canonical SMILES CC(C)C1=CC=CC=C1OCC2CCCNC2.Cl

Introduction

3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride is a chemical compound classified as a piperidine derivative. It features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, substituted with a 2-isopropylphenoxy group. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of 3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride typically involves nucleophilic substitution reactions. The mechanism involves the nucleophilic attack by the nitrogen atom of the piperidine on the electrophilic carbon of a chloromethyl group, followed by deprotonation to yield the final product.

Synthesis Steps

  • Starting Materials: Piperidine and a chloromethyl derivative of 2-isopropylphenol.

  • Reaction Conditions: Typically involves a solvent like dichloromethane or dimethylformamide and a base such as triethylamine.

  • Product Formation: The reaction yields the piperidine derivative, which is then converted to its hydrochloride salt.

Biological Activities and Applications

Research into the biological activities of 3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride focuses on its pharmacodynamics and pharmacokinetics. This involves understanding how it interacts with biological targets within cells and its effects on living organisms at various dosages.

Potential Applications

  • Pharmacology: Potential applications in drug development due to its interaction with biological targets.

  • Material Science: Could be explored for its properties in material synthesis.

Safety and Handling

3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride is classified as an irritant, necessitating careful handling during laboratory use. Safety Data Sheets (SDS) should be consulted for detailed handling instructions and hazard information.

Safety Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are recommended.

  • Storage Conditions: Store in a cool, dry place away from incompatible substances.

Future Research Directions

  • Pharmacological Studies: Investigate its interaction with specific biological targets.

  • Material Science Applications: Explore its properties in material synthesis and drug delivery systems.

Given the limited availability of specific research findings on this compound, future studies should focus on expanding its applications across various fields.

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